Triethyl Citrate

Description

This compound is used in foods as a flavouring agent, solvent and surface-active agent this compound is an ester of citric acid. It is a colorless, odorless liquid used as a food additive (E number E1505) to stabilize foams, especially as whipping aid for egg white. In pharmaceutical coatings and plastics. this compound belongs to the family of Tricarboxylic Acids and Derivatives. These are organic compounds containing three carboxylic acid groups (or salt/ester derivatives thereof).

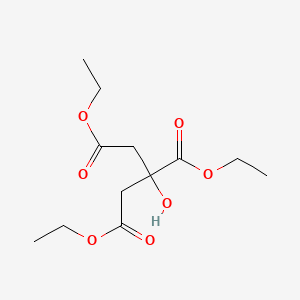

structure

Structure

3D Structure

Properties

IUPAC Name |

triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTYTYQINUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7, Array | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040701 | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294 °C, 127.00 °C. @ 1.00 mm Hg | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °C (311 °F) - closed cup, 151 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid, Colorless, mobile liquid | |

CAS No. |

77-93-0 | |

| Record name | Triethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z96QXD6UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-55 °C, < 25 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Triethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate is a versatile ester of citric acid, widely utilized across the pharmaceutical, food, and cosmetic industries.[1][2][3][4] Its biocompatibility, low toxicity, and plasticizing properties make it a common excipient in pharmaceutical formulations, particularly in tablet coatings to modify drug release profiles.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. Detailed experimental protocols for the determination of its key physicochemical properties are presented, alongside structured data tables for easy reference. Furthermore, this guide includes visualizations of its chemical structure and a representative synthetic pathway.

Chemical Structure and Identification

This compound, with the IUPAC name triethyl 2-hydroxypropane-1,2,3-tricarboxylate, is the triester of citric acid and ethanol.[5][6] Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxymethyl group, and two other carbon atoms, each part of an ethyl carboxylate group.

Molecular Formula: C₁₂H₂₀O₇[5][7]

SMILES: CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O[5]

InChI Key: DOOTYTYQINUNNV-UHFFFAOYSA-N[5][8]

Synonyms: Ethyl citrate, Citroflex 2, E1505, Hydragen CAT[5][6][9]

A diagram of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Units | Reference(s) |

| Molar Mass | 276.28 | g/mol | [5][8] |

| Appearance | Colorless, oily liquid | - | [5][6] |

| Odor | Odorless to slightly fruity | - | [1][6] |

| Taste | Bitter | - | [2][5] |

| Melting Point | -55 | °C | [5][6][8] |

| Boiling Point | 294 | °C | [5][6][8] |

| Density | 1.137 | g/cm³ at 20°C | [1][5][6] |

| Solubility in Water | 6.5 | g/100 mL | [5][6] |

| Solubility in other solvents | Miscible with ethanol and diethyl ether | - | [1][6] |

| Vapor Pressure | 1.89 x 10⁻³ | mmHg | [5] |

| Refractive Index | 1.4420 | at 20°C | [1] |

| Viscosity | 35.2 | cP at 25°C | [5] |

| Flash Point | 155 | °C (closed cup) | [5][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad band is observed around 3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A prominent sharp peak is present at approximately 1740 cm⁻¹, which is indicative of the C=O stretching of the ester groups.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The ethyl groups show a characteristic triplet at around 1.2 ppm (for the -CH₃ protons) and a quartet at approximately 4.1 ppm (for the -O-CH₂- protons). The methylene protons of the citrate backbone appear as a multiplet around 2.8 ppm.[13][14]

-

¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbons of the ester groups at around 170 ppm. The carbon attached to the hydroxyl group appears at approximately 70 ppm, while the carbons of the ethyl groups are observed at around 60 ppm (-O-CH₂) and 14 ppm (-CH₃).[14]

-

-

Mass Spectrometry (MS): The mass spectrum of this compound does not typically show a strong molecular ion peak due to fragmentation. Common fragments observed correspond to the loss of ethoxy groups and water.[15][16]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using the micro-reflux method.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. phillysim.org [phillysim.org]

- 4. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. Pharmacokinetics and Metabolism of Acetyl this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. This compound(77-93-0) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Triethyl Citrate

This compound (TEC) is an ester of citric acid and ethanol, widely recognized for its use as a non-toxic plasticizer, a "green" solvent, and an excipient in pharmaceutical formulations.[1][2] Its applications in drug development include enteric coatings for controlled-release drug delivery systems.[1] This guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound, focusing on experimental protocols, quantitative data, and process workflows.

Core Synthesis Methodologies

The primary route for synthesizing this compound is the esterification of citric acid with ethanol.[3][4] This is a thermodynamically limited, series-parallel reaction that proceeds sequentially through monoethyl citrate (MEC) and diethyl citrate (DEC) as intermediates.[5][6]

Reaction Scheme: Citric Acid + Ethanol ⇌ Monoethyl Citrate + H₂O Monoethyl Citrate + Ethanol ⇌ Diethyl Citrate + H₂O Diethyl Citrate + Ethanol ⇌ this compound + H₂O

To achieve high yields of this compound, the equilibrium must be shifted towards the products, typically by continuously removing water from the reaction mixture.[1][6]

Catalytic Approaches

Various catalysts are employed to enhance the reaction kinetics.

-

Homogeneous Catalysts : Sulfuric acid is a common liquid catalyst, but it can be corrosive and difficult to remove from the final product.[7][8]

-

Heterogeneous Catalysts : These are preferred in industrial processes due to their ease of separation and reusability.[9]

-

Ion-Exchange Resins : Macroporous resins like Amberlyst 15 are frequently used.[10][11][12]

-

Zeolites : Modified zeolites such as H-ZSM-5 and phosphonated USY (P-USY) have shown high activity and selectivity.[9][13]

-

Acidic Ionic Liquids : These have been investigated as effective and reusable catalysts.[14]

-

-

Catalyst-Free Synthesis : Some methods operate without a catalyst, relying on temperature and pressure, followed by neutralization and purification steps.[15][16]

Key Synthesis Processes

A. Reactive Distillation

Reactive distillation is an advanced, intensified process that combines chemical reaction and product separation in a single unit.[11] By continuously removing water during the esterification, the reaction is driven to completion.[1] This method is highly efficient for industrial-scale production.[2]

Several process schemes exist, with a preferred configuration involving a prereactor followed by a simple distillation column to remove water, which then feeds into the main reactive distillation column.[2][5][12] Optimal performance is often achieved at moderately elevated pressure (e.g., 2.5 bar) to increase reaction temperatures and rates, and at low reflux ratios (L/D < 0.1) to prevent water reintroduction.[5][8][10] This process can consistently achieve this compound yields above 98.5 wt%.[5][12]

B. Membrane Reactors

To enhance water removal and improve product selectivity, Pervaporation Membrane Reactors (PVMR) and Vapor Permeation Membrane Reactors (VPMR) have been utilized.[7] These systems integrate a membrane separation unit with the reactor to selectively remove water from the reaction mixture, thereby shifting the equilibrium.[7] VPMR systems, in particular, have demonstrated high TEC selectivity, reaching between 0.87 and 0.94.[7]

C. Batch Reactor Synthesis

Conventional batch reactors are also used, especially for smaller-scale production. The process involves heating citric acid and ethanol with a catalyst in a closed vessel.[7][9] However, conversion is limited by the chemical equilibrium.[1] Achieving high yields in a batch process requires driving the reaction by removing water, for example, by using a water-carrying agent like benzene or toluene.[14][17]

Summary of Synthesis Data

The following table summarizes quantitative data from various synthesis methods described in the literature.

| Method | Catalyst | Reactant Ratio (Ethanol:Citric Acid) | Temperature (°C) | Yield/Conversion | Reference |

| Batch Reactor | Phosphonated USY (P2USY) | 5:1 to 20:1 | 90 - 130 | 99% CA Conversion, 82% TEC Yield | [9] |

| Batch Reactor | Acidic Ionic Liquid | 6.0:1 | 80 - 120 | 94.5% TEC Yield | [14] |

| Batch Reactor | Sulfuric Acid | 5:1 | 100 | 49% TEC Selectivity | [7] |

| Reactive Distillation | Amberlyst 15 | - | Elevated (2.5 bar pressure) | >98.5 wt% TEC Yield | [5][10][12] |

| Vapor Permeation Membrane Reactor | Amberlyst-15 / Sulfuric Acid | 5:1 to 10:1 | 90 - 100 | 87-94% TEC Selectivity | [7] |

Purification Methodologies

Following synthesis, the crude product is a mixture containing this compound, unreacted ethanol, residual citric acid, intermediates (MEC and DEC), water, and catalyst.[18] A multi-step purification process is required to achieve the high purity needed for pharmaceutical and food applications.

Core Purification Steps

A typical industrial purification workflow involves the following stages:[19][20]

-

Evaporation/Distillation : Excess ethanol and water are removed from the crude reaction mixture by evaporation or distillation.[19][20]

-

Neutralization : The solution is treated with a weak base, such as 5% sodium carbonate or sodium hydroxide solution, to neutralize any remaining acidic components, including unreacted citric acid and catalyst residues.[15][18] The pH is typically adjusted to between 6.5 and 7.0.[15]

-

Washing : The neutralized mixture is washed multiple times with deionized water to remove salts and other water-soluble impurities. The organic ester phase is then separated.[15][18]

-

Decolorization : Granular activated carbon is often added to the ester phase to remove colored impurities.[15][18][21]

-

Final Distillation : The product is subjected to vacuum distillation to isolate pure this compound, leaving behind less volatile impurities.[18]

-

Filtration : The final product is passed through filters to remove any particulate matter before packaging.[19]

Advanced Purification

For achieving exceptionally high purity, chromatographic methods can be employed. A process using a chromatography column with a specialized adsorbent has been described to purify industrial-grade this compound.[22]

Summary of Purification Data

| Purification Step | Reagent/Method | Purpose | Result/Purity | Reference |

| Neutralization & Washing | 5% Sodium Carbonate Solution, followed by water washes | Remove acidic impurities | - | [18] |

| Decolorization & Distillation | Activated Carbon, followed by vacuum distillation | Remove color and separate TEC | Acid number reduced to 0.20 | [18] |

| Chromatographic Adsorption | Column with glass microballoon adsorbent | High-purity separation | >99.99% | [22] |

Experimental Protocols

Protocol 1: Batch Synthesis using a Heterogeneous Catalyst

This protocol is based on the synthesis using phosphonated USY zeolite.[9]

-

Catalyst Preparation : Prepare the P-USY catalyst by loading USY zeolite with 2% phosphorus.

-

Reaction Setup : Charge a closed batch reactor with citric acid (CA), ethanol, and the P2USY catalyst. A typical catalyst-to-CA ratio is 0.05 to 0.25, and the molar ratio of ethanol to CA can range from 5:1 to 20:1.[9]

-

Esterification : Heat the reactor to a temperature between 363-403 K (90-130 °C) and maintain with stirring for the duration of the reaction (e.g., several hours).[9]

-

Monitoring : Monitor the reaction progress by taking samples and analyzing for citric acid conversion and this compound yield using techniques like HPLC.

-

Catalyst Recovery : After the reaction is complete, cool the mixture and separate the solid P2USY catalyst by filtration for potential reuse.

-

Crude Product : The remaining liquid is the crude this compound mixture, which then proceeds to purification.

Protocol 2: General Purification of Crude this compound

This protocol is a generalized procedure based on common industrial practices.[15][18][19]

-

Initial Evaporation : If the crude product contains a large excess of ethanol, perform an initial evaporation step to remove the bulk of the solvent.[19]

-

Neutralization : Transfer the crude ester to a separation funnel or reaction vessel. Add a 5% solution of sodium carbonate or sodium hydroxide slowly while stirring until the pH of the aqueous layer is between 6.5 and 7.0.[15]

-

Washing : Allow the layers to separate. Drain the lower aqueous layer. Add deionized water to the organic layer, shake vigorously, and allow the layers to separate again. Repeat this washing step 2-4 times.[15]

-

Decolorization : Transfer the washed organic phase to a flask. Add granular activated carbon (e.g., 1.5 kg per 100 kg of crude product) and stir.[18]

-

Filtration : Filter the mixture to remove the activated carbon.

-

Vacuum Distillation : Transfer the filtered ester to a distillation apparatus. Heat under reduced pressure (e.g., at 120-140 °C) to distill the pure this compound.[18] Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Process Diagrams and Workflows

Visual representations of the synthesis and purification processes aid in understanding the logical flow and key stages.

Caption: Sequential esterification of citric acid to form this compound.

Caption: Overall workflow for this compound production and purification.

Caption: Preferred industrial scheme for reactive distillation synthesis.

References

- 1. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 6. segovia-hernandez.com [segovia-hernandez.com]

- 7. Synthesis of ethyl citrate by membrane reactors & reactive adsorption [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. journal.bcrec.id [journal.bcrec.id]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scite.ai [scite.ai]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN104447326A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. asianpubs.org [asianpubs.org]

- 18. CN102079704A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. ams.usda.gov [ams.usda.gov]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. CN104945257A - Method for preparing this compound - Google Patents [patents.google.com]

- 22. CN105777542A - Purifying method of this compound - Google Patents [patents.google.com]

The Natural Occurrence of Triethyl Citrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate, an ester of citric acid and ethanol, is widely recognized for its applications in the food, pharmaceutical, and cosmetic industries. While its industrial synthesis is well-documented, its natural occurrence within the plant kingdom is a less explored yet significant area of phytochemical research. This technical guide provides an in-depth overview of the current knowledge on the natural presence of this compound in plants. It consolidates quantitative data, details the analytical methodologies for its identification and quantification, and proposes a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

This compound (TEC) is a colorless, odorless liquid that is generally considered safe for human consumption and topical use. It is synthesized industrially by the esterification of citric acid with ethanol.[1] In recent years, the analysis of plant volatiles and secondary metabolites has led to the identification of this compound as a natural constituent in certain plant species. The presence of this compound in plants opens avenues for research into its physiological role, biosynthetic pathways, and potential as a natural alternative to synthetically produced TEC. This guide aims to collate the fragmented information available on the natural occurrence of this compound in plants to support further scientific inquiry.

Natural Occurrence and Quantitative Data

The identification of this compound in plant extracts has been sporadic, with reports primarily emerging from gas chromatography-mass spectrometry (GC-MS) analyses of plant volatiles and extracts. To date, its presence has been confirmed in the leaves of Coriandrum sativum (coriander) and the seeds of Gliricidia sepium.[2][3]

Table 1: Quantitative Data on this compound in Plants

| Plant Species | Plant Part | Analytical Method | Concentration/Abundance | Reference |

| Gliricidia sepium | Seeds | GC-MS | 33.47% (relative peak area in ethanolic extract) | [3] |

| Coriandrum sativum | Leaves | GC-MS | Identified, but not quantified | [2] |

Note: The data for Gliricidia sepium represents the relative abundance in a specific extract and not the absolute concentration in the plant tissue.

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on methodologies reported in the literature for the analysis of plant extracts.[3]

Sample Preparation and Extraction (Ethanolic Extract)

-

Sample Collection and Preparation : Collect fresh plant material (e.g., seeds of Gliricidia sepium). Wash the material thoroughly and shade dry. Grind the dried material into a fine powder.

-

Soxhlet Extraction :

-

Accurately weigh a known amount of the powdered plant material.

-

Place the powder in a thimble and position it in a Soxhlet extractor.

-

Extract the powder with ethanol as the solvent. The extraction is carried out for a sufficient duration to ensure complete extraction of the desired compounds.

-

After extraction, evaporate the solvent from the extract under reduced pressure to obtain the crude ethanolic extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of this compound in a plant extract:

-

Instrumentation : A GC-MS system, such as a Shimadzu TQ 8050, equipped with a capillary column is suitable.

-

Column : A column such as the RTX TQ 8050 (60 m x 0.25 mm ID x 1 µm df) is appropriate for separating the components of the extract.[3]

-

Carrier Gas : Helium at a constant flow rate of 1 ml/min.[3]

-

Injection : Inject a 2 µl sample volume with a split ratio of 10:1.

-

Injector Temperature : 250°C.[3]

-

Oven Temperature Program :

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp up to 180°C at a rate of 5°C/min.

-

Ramp up to 250°C at a rate of 5°C/min.

-

Finally, ramp up to 260°C and hold for 8 minutes.[3]

-

-

Mass Spectrometer Parameters :

-

Identification : The identification of this compound is achieved by comparing the mass spectrum of the eluted peak with the mass spectrum in a reference library (e.g., NIST). The retention time of the peak can also be compared with that of a pure standard of this compound.

Diagram 1: Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound from plant material.

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not yet been elucidated. However, based on the known metabolic pathways in plants, a putative pathway can be proposed. Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, which occurs in the mitochondria. Ethanol can be produced in plants through fermentation under anaerobic conditions or as a product of other metabolic pathways.

The final step in the formation of this compound is the esterification of citric acid with three molecules of ethanol. This reaction is likely catalyzed by one or more alcohol acyltransferases (AATs). AATs are a class of enzymes known to catalyze the formation of esters from a variety of alcohols and acyl-CoAs.[4] While AATs are well-known for their role in producing volatile esters that contribute to fruit and flower aromas, their substrate specificity can be broad. It is plausible that an AAT, or a similar ester-forming enzyme, could utilize citric acid (or a derivative like citryl-CoA) and ethanol as substrates.

Diagram 2: Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound in plants.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants, although not widely reported, is an intriguing area for further research. The identification of this compound in species from different plant families suggests that its presence may be more common than currently known. Future research should focus on:

-

Screening a wider variety of plant species , particularly those in the Apiaceae and Fabaceae families, for the presence of this compound.

-

Developing and validating robust quantitative methods , such as LC-MS/MS, for the accurate determination of this compound concentrations in different plant tissues.

-

Elucidating the specific enzymes and genes involved in the biosynthesis of this compound in plants. This could involve transcriptomic and proteomic studies of plants known to produce this compound.

A deeper understanding of the natural production of this compound in plants could have significant implications for the food, cosmetic, and pharmaceutical industries, potentially leading to new, natural sources of this valuable compound and new avenues for metabolic engineering in plants.

References

Triethyl Citrate: A Technical Guide for Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate (TEC) is a versatile and widely utilized excipient in the pharmaceutical industry, primarily valued for its function as a plasticizer in film-coating applications. As an ester of citric acid, it is recognized for its safety, biocompatibility, and efficiency in modifying the physical properties of polymers used in drug formulations. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application in pharmaceutical coatings, and its metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the formulation and development of pharmaceutical dosage forms.

Core Properties of this compound

This compound is a colorless, odorless, oily liquid. Its key physicochemical properties are summarized in the table below, providing essential data for formulation development and manufacturing processes.

| Property | Value | References |

| CAS Number | 77-93-0 | |

| Molecular Formula | C₁₂H₂₀O₇ | |

| Molecular Weight | 276.28 g/mol | |

| Appearance | Oily, colorless liquid | |

| Boiling Point | 294 °C | |

| Melting Point | -46 °C | |

| Density | 1.136 g/cm³ | |

| Flash Point | 151 °C | |

| Solubility | Soluble in oil, miscible with ethanol and ether, slightly soluble in water. |

Role in Pharmaceutical Formulations

The primary application of this compound in the pharmaceutical industry is as a plasticizer for film-forming polymers in coating applications.[1] These coatings are integral for various purposes, including taste masking, controlling drug release (immediate, sustained, or enteric), and protecting the active pharmaceutical ingredient (API) from environmental degradation.

As a hydrophilic plasticizer, TEC enhances the flexibility and prevents the brittleness of the polymer film.[1] It achieves this by inserting itself between polymer chains, which reduces intermolecular forces and allows for greater chain mobility. This is crucial for maintaining the integrity of the coating during manufacturing, storage, and administration, thereby preventing cracking and ensuring consistent drug release profiles.[1] However, due to its hydrophilic nature, TEC can leach from the coating into the dissolution medium, which can impact the mechanical strength of the film over time and must be considered during formulation development.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in the context of pharmaceutical development.

Preparation of an Enteric-Coated Tablet Formulation

This protocol describes the preparation of an aqueous enteric coating dispersion using a methacrylic acid copolymer and this compound as a plasticizer, followed by the coating of tablet cores.

Materials and Equipment:

-

Tablet cores (placebo or containing API)

-

Methacrylic acid copolymer dispersion (e.g., Eudragit® L 30 D-55)

-

This compound (TEC)

-

Talc (as an anti-tacking agent)

-

Purified water

-

1 M NaOH solution

-

Homogenizer

-

Magnetic stirrer

-

Spray-coating apparatus

Procedure:

-

Preparation of the Plasticizer and Anti-Tack Suspension:

-

Weigh the required amount of this compound (typically 10-25% based on the dry polymer weight).

-

In a separate vessel, weigh the required amount of talc (e.g., 50% based on the dry polymer weight) and disperse it in a portion of the purified water using a homogenizer to create a uniform suspension.

-

-

Preparation of the Coating Dispersion:

-

In the main compounding vessel, add the methacrylic acid copolymer dispersion.

-

Slowly add the this compound to the polymer dispersion while stirring gently with a magnetic stirrer.

-

Add the talc suspension to the polymer-plasticizer mixture and continue to stir.

-

If necessary, neutralize the dispersion to a specific pH (e.g., pH 5.6) by slowly adding 1 M NaOH solution while monitoring the pH.

-

Add the remaining purified water to achieve the desired total solid content (e.g., 10%).

-

Continue stirring until a homogenous dispersion is obtained.

-

-

Tablet Coating Process:

-

Preheat the tablet cores in the coating pan of the spray-coating apparatus to the target product temperature (e.g., 40°C).

-

Initiate the spray-coating process with the prepared dispersion at a defined spray rate, atomizing air pressure, and pan speed.

-

Continuously monitor and maintain the process parameters (inlet air temperature, product temperature, spray rate) throughout the coating process.

-

Once the desired weight gain (coating thickness) is achieved, terminate the spraying.

-

Dry the coated tablets in the coating pan for a specified period to ensure the removal of residual water.

-

In Vitro Drug Release Testing (Dissolution)

This protocol outlines the procedure for evaluating the drug release from enteric-coated tablets using the USP rotating paddle method.

Materials and Equipment:

-

USP Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels

-

Paddles

-

Water bath

-

Enteric-coated tablets

-

Dissolution media: 0.1 N HCl (acid stage) and phosphate buffer pH 6.8 (buffer stage)

-

Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

-

Acid Stage (Gastric Resistance):

-

Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.

-

Place one enteric-coated tablet in each vessel.

-

Start the apparatus at a paddle speed of 50 rpm.

-

Operate for 2 hours.

-

At the end of the 2-hour period, withdraw a sample of the medium for analysis of any premature drug release. The amount of drug released should be minimal and within the specified limits for enteric-coated products.

-

-

Buffer Stage (Intestinal Release):

-

After the acid stage, carefully remove the tablets from the vessels.

-

Replace the 0.1 N HCl with 900 mL of phosphate buffer (pH 6.8), pre-equilibrated to 37 ± 0.5 °C.

-

Return the tablets to their respective vessels.

-

Continue the dissolution test at a paddle speed of 50 rpm.

-

Withdraw samples from each vessel at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.

-

Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative percentage of drug released at each time point.

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound in pharmaceutical applications.

Caption: Workflow for Pharmaceutical Tablet Coating.

Caption: Metabolic Pathway of this compound.

Metabolism and Safety

Upon oral administration, it is anticipated that this compound is hydrolyzed by esterases present in the serum and liver into citric acid and three molecules of ethanol.[2] Both of these metabolites are endogenous substances that are further processed through normal physiological pathways. Citric acid enters the Krebs cycle, and ethanol is metabolized primarily in the liver.

This compound has a well-established safety profile and is generally recognized as safe (GRAS) for use in food and pharmaceutical applications. Acute toxicity studies in animals have shown it to be relatively non-toxic.[3] Its low toxicity and rapid metabolism to common dietary components contribute to its widespread acceptance by regulatory bodies worldwide for use in pharmaceutical formulations.

References

An In-depth Technical Guide to the Solubility of Triethyl Citrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Triethyl citrate (TEC), an ester of citric acid and ethanol, is a widely utilized excipient in the pharmaceutical, food, and cosmetics industries. Its primary function in pharmaceuticals is as a plasticizer in film coatings for solid dosage forms, where it imparts flexibility and prevents cracking of the coating.[1][2] A thorough understanding of its solubility in different solvents is crucial for formulation development, particularly in the manufacturing of controlled-release tablets and capsules.[2] This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a workflow for this process.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound in various common solvents.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Aqueous Solvents | |||

| Water | 6.5 g/100 mL | 25 | [3][4] |

| Water | 65 g/L | Room Temperature | [5] |

| Organic Solvents | |||

| Ethanol (95%) | Miscible | Not Specified | [1][3] |

| Methanol | Miscible | Not Specified | [3] |

| Acetone | Miscible | Not Specified | [1] |

| Diethyl Ether | Miscible | Not Specified | [3] |

| Propan-2-ol | Miscible | Not Specified | [1] |

| Carbon Tetrachloride | Slightly Soluble | Not Specified | [3] |

| Oils/Lipids | |||

| Peanut Oil | Soluble (1 part in 125 parts) | Not Specified | [1] |

| Oils | Insoluble | Not Specified | [6][7] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for formulation science. The following protocol is a general guideline adapted from established laboratory procedures for determining the solubility of a chemical substance.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pharmaceutical grade)

-

Selected Solvents (e.g., purified water, ethanol, acetone, various pharmaceutical oils)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a validated titration method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent used.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or a suitable titration method to determine the concentration of this compound.

-

An assay for this compound can be performed by refluxing a known weight of the sample with sodium hydroxide, followed by back-titration of the excess alkali with sulfuric acid.[8][9]

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. phexcom.com [phexcom.com]

- 2. This compound | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 5. uspbpep.com [uspbpep.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. FDA Guideline on Dissolution Testing - ECA Academy [gmp-compliance.org]

- 9. scribd.com [scribd.com]

Triethyl Citrate: A Deep Dive into the Mechanism of Action as a Polymer Plasticizer

Abstract

Triethyl citrate (TEC) is a widely utilized, biodegradable, and low-toxicity plasticizer essential in pharmaceutical, food, and material science applications.[1][2] Its primary function is to enhance the flexibility, reduce the brittleness, and improve the processability of polymeric materials.[1] This technical guide elucidates the core mechanism of action by which this compound plasticizes polymers. It details the molecular interactions, summarizes key quantitative data on its effects, outlines standard experimental protocols for its evaluation, and presents logical and experimental workflows through visual diagrams.

Core Mechanism of Action: A Molecular Perspective

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer at the molecular level. This compound, an ester of citric acid, achieves this by physically inserting its molecules between the long chains of a polymer matrix.[1][3]

-

Intermolecular Force Reduction : In a rigid, unplasticized polymer, strong intermolecular forces (like van der Waals forces and hydrogen bonds) hold the polymer chains closely together, restricting their movement. TEC molecules, once integrated into the matrix, position themselves between these chains. This increases the intermolecular spacing, thereby weakening the cohesive forces that bind the polymer chains.[1][3]

-

Increased Free Volume and Chain Mobility : The presence of TEC molecules creates additional "free volume" within the polymer structure. This increased space allows segments of the polymer chains to move more freely, slide past one another, and rotate with greater ease.[4]

-

Lowering the Glass Transition Temperature (Tg) : The glass transition temperature (Tg) is a critical parameter representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing polymer chain mobility, TEC effectively lowers the energy required to induce this transition. Consequently, the Tg of the polymer is significantly reduced, which is the hallmark of an effective plasticizer.[5][6] This increased flexibility is crucial for applications like pharmaceutical film coatings, where it prevents cracking and ensures the integrity of the dosage form.[7]

Caption: Molecular mechanism of this compound as a plasticizer.

Quantitative Data: Effect of TEC on Polymer Properties

The plasticizing effect of this compound is concentration-dependent. Increasing the weight percentage (wt%) of TEC generally leads to a more pronounced reduction in the glass transition temperature and a significant alteration of mechanical properties.

Thermal Properties

The addition of TEC systematically decreases the Tg of various polymers. Studies on Polylactic acid (PLA) demonstrate this linear relationship.

Table 1: Effect of this compound (TEC) Concentration on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

| Polymer System | TEC Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Data Source(s) |

|---|---|---|---|

| PLA 2002D | 0 (Neat PLA) | 60.4 | [5] |

| PLA 2002D | 5 | 49.3 | [5] |

| PLA 2002D | 10 | 38.7 | [5] |

| PLA 2002D | 15 | 29.1 | [5] |

| PLA 2002D | 20 | 19.8 | [5] |

| PLA 2002D | 30 | 10.3 | [5] |

| PLA | 0 (Neat PLA) | 60.0 | [4] |

| PLA | 7.5 | 47.0 |[4] |

Mechanical and Rheological Properties

TEC enhances the ductility and flow characteristics of polymers. This is reflected by changes in tensile properties and melt flow index (MFI).

Table 2: Effect of TEC on Mechanical and Rheological Properties of PLA

| Property | TEC Concentration (wt%) | Value | Unit | Data Source(s) |

|---|---|---|---|---|

| Melt Flow Index (MFI) | 0 | 3.1 | g/10 min | [4] |

| Melt Flow Index (MFI) | 7.5 | 4.9 | g/10 min | [4] |

| Tensile Strength | 0 | 62.1 | MPa | [4] |

| Tensile Strength | 7.5 | 50.1 | MPa | [4] |

| Elongation at Break | 0 | 4.4 | % | [4] |

| Elongation at Break | 7.5 | 5.0 | % |[4] |

Note: While elongation at break shows a slight increase at 7.5 wt%, more significant improvements are typically observed at higher concentrations (≥20 wt%).[4]

Experimental Protocols for Plasticizer Evaluation

Evaluating the efficiency of a plasticizer like TEC involves a series of standardized thermal, mechanical, and analytical tests.

Sample Preparation

Melt Blending:

-

Dry the base polymer (e.g., PLA) for 24 hours at 60°C to remove moisture.[5]

-

Weigh the required amounts of polymer and TEC plasticizer (e.g., 5, 10, 15, 20, 30 wt%).[5]

-

Introduce the materials into a Brabender plastograph or a similar internal mixer.

-

Set the processing temperature to 190°C and the blending speed to 30 rpm.[5]

-

Mix for a duration of 7 minutes to ensure a homogenous blend.[5]

-

The resulting material can then be compression molded or extruded into films or specimens for further analysis.

Solvent Casting:

-

Dissolve the polymer (e.g., ethyl cellulose) and a known amount of TEC in a suitable solvent like acetone.[8]

-

Pour the resulting solution onto a level surface (e.g., a glass plate or mercury surface).[6][8]

-

Allow the solvent to evaporate completely under controlled conditions (e.g., in a fume hood or a vacuum oven at a mild temperature).

-

Carefully peel the resulting film for evaluation.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

-

Objective : To determine the glass transition temperature (Tg).

-

Methodology :

-

Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum DSC pan.

-

Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

-

Heat the sample to a temperature above its melting point (e.g., 190°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.[9]

-

Cool the sample to a low temperature (e.g., 0°C) at a controlled rate.[9]

-

Reheat the sample at the same heating rate (10°C/min). The Tg is determined from the inflection point in the heat flow curve during this second heating scan.[9]

-

Mechanical and Dynamic Mechanical Analysis

Dynamic Mechanical Thermal Analysis (DMTA):

-

Objective : To measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is often used as an indicator of Tg.

-

Methodology :

-

Mount a rectangular specimen of the plasticized polymer in the DMTA instrument in tensile mode.

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Heat the sample over a temperature range (e.g., from -100°C to 150°C) at a constant rate (e.g., 3°C/min).[9]

-

The instrument records the material's response, from which the viscoelastic properties are calculated.

-

Leaching Studies

Quantification of TEC Leaching via DSC:

-

Objective : To measure the amount of plasticizer that migrates out of a polymer film when exposed to a liquid medium.[10]

-

Methodology :

-

Establish a calibration curve by measuring the Tg of films with known TEC concentrations (0%, 5%, 10%, etc.). This creates a linear relationship between Tg and TEC content.[10]

-

Immerse a plasticized film of known initial TEC concentration into a dissolution medium (e.g., simulated intestinal fluid).[11]

-

At predetermined time intervals, remove film samples, blot them dry, and analyze them using DSC to determine their new Tg.

-

Use the calibration curve to correlate the measured Tg back to the remaining TEC content in the film, thereby quantifying the extent of leaching over time.[10]

-

Caption: Experimental workflow for evaluating plasticizer efficiency.

Advanced Modeling and Simulation

Molecular dynamics (MD) simulations are increasingly used to predict and understand the interactions between plasticizers and polymers. These computational methods can estimate the miscibility of components and predict properties like Tg before extensive laboratory work is undertaken.[12] By modeling the cohesive energy densities and the free energy of mixing, MD simulations offer a semi-quantitative prediction of how well TEC will integrate into a specific polymer matrix, accelerating the development of new formulations.[12][13]

Caption: Cause-and-effect pathway of polymer plasticization by TEC.

Conclusion

The mechanism of action of this compound as a plasticizer is fundamentally based on its ability to disrupt the intermolecular forces between polymer chains. By increasing the free volume and enhancing chain mobility, TEC effectively lowers the glass transition temperature, transforming a brittle polymer into a flexible and processable material. The efficiency of this process is quantifiable through established thermal and mechanical testing protocols. As a safe, biodegradable, and effective plasticizer, TEC remains a vital excipient in the development of advanced pharmaceutical formulations and other high-performance materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (TEC) as a Dispersing Aid in Polylactic Acid/Chitin Nanocomposites Prepared via Liquid-Assisted Extrusion [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. crpsonline.com [crpsonline.com]

- 7. Triethyl Citrate (TEC): Plasticizer for Pharma Coatings & Food Additive - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. studylib.net [studylib.net]

- 9. An environmentally sustainable plasticizer toughened polylactide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13448G [pubs.rsc.org]

- 10. The impact of this compound leaching from HPMC-phthalate based isolated films on film permeability and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

The History and Discovery of Triethyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate, a triester of citric acid and ethanol, is a widely utilized compound with a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological significance of this compound. While the precise moment of its first synthesis remains historically ambiguous, its conceptualization is rooted in the 19th-century advancements in ester chemistry. This document details the evolution of its production from early laboratory methods to modern industrial processes, including comprehensive experimental protocols and quantitative data. Furthermore, it elucidates the metabolic fate of this compound and its role in biochemical pathways, primarily through its hydrolysis product, citric acid. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed technical information and visual representations of key processes and pathways.

Introduction

This compound (TEC) is a colorless, odorless oily liquid that serves a multitude of functions across various industries, including as a non-toxic plasticizer, a food additive (E1505), an emulsifier, and a solvent in pharmaceutical coatings.[1][2] Its biocompatibility and biodegradability make it an attractive alternative to phthalate-based plasticizers.[3] The journey of this compound from a simple organic ester to a key component in advanced drug delivery systems is a testament to the progress of chemical synthesis and our understanding of material science.

Historical Context and Discovery

The history of this compound is intrinsically linked to the discovery and isolation of its precursor, citric acid. The pioneering Swedish-German chemist Carl Wilhelm Scheele first isolated citric acid from lemon juice in 1784.[4][5] Industrial-scale production of citric acid began in 1890, initially based on the Italian citrus industry.[5]